1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane

Description

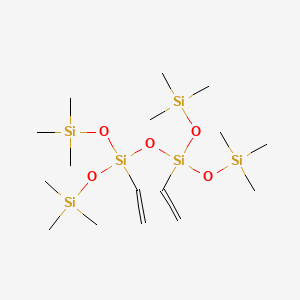

1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane (CAS: 13279-85-1) is a branched tetrasiloxane derivative with a unique hybrid structure. Its molecular framework consists of a four-silicon backbone (Si-O-Si-O-Si-O-Si) terminated by hexamethyl groups (three methyl substituents on each terminal silicon). The central silicon atoms at positions 3 and 5 are substituted with both (trimethylsilyl)oxy (–O–Si(CH₃)₃) and vinyl (–CH=CH₂) groups, conferring dual functionality .

This compound is structurally tailored for applications requiring thermal stability, hydrophobicity, and reactivity. The vinyl groups enable crosslinking in polymer matrices, while the bulky trimethylsilyloxy moieties enhance steric hindrance and reduce surface tension. It is registered under REACH (2018) and is utilized in specialty silicones, coatings, and intermediates for organosilicon synthesis .

Properties

IUPAC Name |

ethenyl-[ethenyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H42O5Si6/c1-15-26(17-22(3,4)5,18-23(6,7)8)21-27(16-2,19-24(9,10)11)20-25(12,13)14/h15-16H,1-2H2,3-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRHFHKKGAYXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H42O5Si6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240378 | |

| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94071-24-6 | |

| Record name | 3,5-Diethenyl-1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]tetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94071-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,7,7,7-hexamethyl-3,5-bis[(trimethylsilyl)oxy]-3,5-divinyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane typically involves the reaction of hexamethylcyclotrisiloxane with vinyltrimethylsilane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the siloxane bonds. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents such as ether or THF.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: Formation of silanols or siloxanes with increased oxygen content.

Reduction: Reduction products such as silanes or siloxanes with reduced oxygen content.

Substitution: Substituted siloxanes with different functional groups attached to the silicon atoms.

Scientific Research Applications

This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis. Biology: It serves as a protective coating for biological samples and as a component in biomaterials. Medicine: It is utilized in drug delivery systems and as a component in medical devices. Industry: It is employed in the production of sealants, adhesives, and coatings due to its excellent thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane exerts its effects depends on its specific application

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and inferred properties of analogous tetrasiloxanes and trisiloxanes:

Biological Activity

1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane is an organosilicon compound with significant applications in various fields including materials science and biomedicine. Its unique chemical structure allows for diverse biological interactions and properties that merit detailed exploration.

Chemical Structure and Properties

- Chemical Formula : C16H40O2Si6

- Molecular Weight : 476.83 g/mol

- CAS Number : 94071-24-6

This compound features multiple siloxane linkages and trimethylsilyl groups which contribute to its stability and reactivity in biological systems .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Profile

Research indicates that organosilicon compounds, including hexamethyl tetrasiloxane derivatives, exhibit low toxicity levels in mammalian systems. Studies have demonstrated that these compounds do not significantly accumulate in biological tissues and are generally excreted rapidly .

2. Skin Permeation

Data from various studies suggest that this compound has notable skin permeation properties. The Log Kp (skin permeation) value is reported as -4.52 cm/s, indicating moderate ability to penetrate the skin barrier . This property is particularly relevant for applications in transdermal drug delivery systems.

3. Biocompatibility

The compound has been evaluated for biocompatibility in various medical applications. Its siloxane backbone provides flexibility and resistance to hydrolysis, making it suitable for use in medical devices and implants. Studies have shown favorable responses in cell culture assays indicating low cytotoxicity and good compatibility with human cell lines .

Case Studies

Case Study 1: Dermal Applications

In a study focusing on dermal formulations containing this compound, researchers found that it enhanced the solubility of active pharmaceutical ingredients (APIs) while maintaining skin hydration levels. The formulation demonstrated improved bioavailability of the incorporated drugs compared to traditional vehicles.

Case Study 2: Medical Device Coatings

A clinical evaluation of silicone-based coatings for catheters showed that those treated with hexamethyl tetrasiloxane exhibited reduced thrombogenicity and enhanced biocompatibility. This led to lower rates of infection and improved patient outcomes during catheterization procedures.

Comparative Analysis of Biological Activity

The following table summarizes key biological properties of this compound compared to other organosilicon compounds:

| Property | 1,1,1-Hexamethyl Tetrasiloxane | Other Organosilicon Compounds |

|---|---|---|

| Skin Permeation (Log Kp) | -4.52 cm/s | Varies (typically higher) |

| Cytotoxicity | Low | Varies |

| Biocompatibility | High | Moderate to High |

| Toxicity Level | Low | Varies |

Research Findings

Recent research has focused on the synthesis of modified versions of this compound to enhance its biological activity. For instance:

- Modification with Functional Groups : Adding functional groups has been shown to improve the interaction with biological membranes.

- Nanoparticle Formulations : Encapsulating this siloxane compound within nanoparticles has resulted in increased stability and targeted delivery capabilities for therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1,7,7,7-Hexamethyl-3,5-bis((trimethylsilyl)oxy)-3,5-divinyltetrasiloxane in a laboratory setting?

- Methodological Answer : Synthesis typically involves controlled condensation reactions under inert atmospheres. For example, a modified procedure inspired by trisiloxane synthesis (e.g., ) might include:

Reacting vinyltrimethoxysilane with hexamethyldisiloxane (see for analogous disiloxane properties) in the presence of a platinum catalyst.

Refluxing in anhydrous toluene at 110°C for 24–48 hours.

Purification via fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the product.

Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of divinyl to trimethylsilyl precursors) and monitoring via thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying siloxane backbone connectivity. Expected peaks:

- Trimethylsilyl (TMS) groups: δ −10 to −15 ppm.

- Divinyl groups: δ −35 to −40 ppm (see for trisiloxane reference).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm Si-O-Si stretches (1,000–1,100 cm) and vinyl C-H stretches (3,080–3,100 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak at m/z 546.3 (calculated for CHOSi).

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Under nitrogen or argon in amber glass vials at −20°C to minimize hydrolysis (analogous to ).

- Handling : Use anhydrous solvents (e.g., dried tetrahydrofuran) and gloveboxes for moisture-sensitive steps.

- Incompatibilities : Avoid contact with strong acids/bases or oxidizers (e.g., per ’s safety protocols).

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel silicone-based polymers?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model Si-O bond cleavage and vinyl group reactivity (see for ICReDD’s computational-experimental feedback loop).

- Software Tools : Gaussian 16 or ORCA for energy profiling; molecular dynamics (MD) simulations to study polymer network formation.

- Validation : Compare predicted activation energies with experimental DSC data (e.g., thermal curing exotherms).

Q. What strategies are employed to resolve contradictions between theoretical and experimental data regarding the compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (expected >250°C for siloxanes; ).

- Contradiction Analysis : If experimental TGA shows lower stability than DFT predictions, investigate:

Trace moisture content via Karl Fischer titration.

Side reactions (e.g., retro-Diels-Alder of vinyl groups) using GC-MS.

- Mitigation : Adjust synthetic conditions (e.g., stricter anhydrous protocols) or introduce stabilizing substituents.

Q. How can multivariate analysis optimize experimental parameters for its application in surfactant research?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize:

- Variables : Concentration, pH, temperature.

- Responses : Surface tension reduction (measured via pendant drop tensiometry).

- Data Integration : Combine with computational hydrophile-lipophile balance (HLB) predictions ( notes its surfactant category).

- Validation : Compare with commercial silicone surfactants (e.g., polydimethylsiloxane derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.